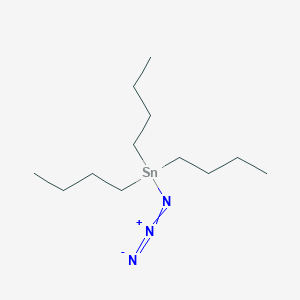

Tributyltin azide

Description

Significance of the Azide (B81097) Functional Group in Organic Synthesis

The azide functional group (–N₃) is a high-energy moiety of considerable interest and utility in organic synthesis. baseclick.eu Composed of three linearly-arranged nitrogen atoms, its unique electronic structure allows it to participate in a wide variety of chemical transformations. baseclick.euacs.org The azide group's reactivity is largely due to the exceptional stability of molecular nitrogen (N₂), which serves as an excellent leaving group in many reactions. kit.edu This property makes azides versatile reactants that can function as electrophiles, nucleophiles, or radical acceptors. kit.edu

One of the most prominent applications of azides is in cycloaddition reactions. The Huisgen 1,3-dipolar cycloaddition, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a cornerstone of "click chemistry." lumiprobe.comsigmaaldrich.comacs.org This reaction forms a stable 1,2,3-triazole ring from an azide and a terminal alkyne, a transformation known for its high efficiency, selectivity, and biocompatibility. lumiprobe.comacs.org

Furthermore, azides serve as important precursors to primary amines. The Staudinger reaction, which involves the reaction of an azide with a phosphine (B1218219) like triphenylphosphine (B44618), provides a mild method for their reduction to amines. wikipedia.org This makes the azide group a useful protected form of an amine, stable to a variety of reaction conditions where other protecting groups might fail. sigmaaldrich.com The versatility of the azide group has secured its role in the synthesis of complex molecules, pharmaceuticals, and nitrogen-containing heterocycles. kit.edusigmaaldrich.com

Overview of Organotin Compounds in Catalysis and Synthesis

Organotin compounds, or stannanes, are organometallic compounds containing at least one tin-carbon bond. wikipedia.org The field of organotin chemistry began in 1849 with Edward Frankland's isolation of diethyltin (B15495199) diiodide. wikipedia.orglupinepublishers.comeuropub.co.uk The discovery of their industrial applications in the 20th century, particularly as stabilizers for polyvinyl chloride (PVC), led to a significant expansion of research in this area. lupinepublishers.comeuropub.co.uklupinepublishers.com

In modern chemistry, organotin compounds are valued for their roles as catalysts and synthetic reagents. Their catalytic activity often stems from the Lewis acidic nature of the tin center and its ability to expand its coordination number beyond four, a consequence of available, low-lying 5d orbitals. rjpbcs.comgelest.comrsc.org This allows tin to coordinate with reactants, facilitating transformations such as the formation of polyurethanes and (trans)esterification reactions. wikipedia.orgrsc.org

In organic synthesis, organotin reagents are indispensable. The Stille reaction, a palladium-catalyzed cross-coupling reaction between an organotin compound and an sp²-hybridized organic halide, is a powerful method for forming carbon-carbon bonds. wikipedia.org Additionally, organotin hydrides, such as tributyltin hydride, are widely used in radical chemistry for processes like deoxygenation and cyclization. wikipedia.orggelest.com The preparation of organotin compounds is often achieved through the reaction of a Grignard reagent with a tin halide or through redistribution reactions. wikipedia.org

Historical Context of Tributyltin Azide Research

The history of organotin chemistry dates back to the mid-19th century, with significant growth following the development of Grignard reagents and the discovery of industrial applications. wikipedia.orglupinepublishers.comeuropub.co.uk Research into specific organotin compounds like this compound was largely driven by its utility in synthetic organic chemistry.

This compound emerged as a key reagent for the synthesis of 5-substituted 1H-tetrazoles from organic nitriles. lookchem.com This transformation became particularly important in medicinal chemistry, as the tetrazole ring is a critical bioisostere for the carboxylic acid group. thieme-connect.com Its application was instrumental in the development of a class of antihypertensive drugs known as angiotensin II receptor antagonists, which includes blockbuster pharmaceuticals like losartan, valsartan (B143634), irbesartan, and candesartan. google.comrsc.orgnih.gov The synthesis of these drugs often involves a crucial step where a nitrile on a biphenyl (B1667301) scaffold is converted to a tetrazole ring using this compound via a [3+2] cycloaddition reaction. google.comrsc.orgnih.gov While effective, concerns over the toxicity of organotin compounds have led to research into less toxic alternatives, such as trioctyltin azide and organoaluminum azides. wikipedia.org

Properties of this compound

This compound, with the chemical formula (C₄H₉)₃SnN₃, is an organotin compound utilized primarily as a reagent in organic synthesis. wikipedia.org

| Property | Value | Reference |

| Chemical Formula | C₁₂H₂₇N₃Sn | wikipedia.org |

| Molar Mass | 332.079 g·mol⁻¹ | wikipedia.org |

| Appearance | Colorless to light yellow liquid or white solid | wikipedia.org |

| Density | 1.212 g/mL | wikipedia.org |

| Boiling Point | 120 °C at 0.2 mmHg | wikipedia.org |

| Solubility in Water | Reacts | wikipedia.org |

| Flash Point | > 110 °C | wikipedia.org |

Synthesis and Reactivity

This compound is typically prepared through a salt metathesis reaction between tributyltin chloride and an azide salt, most commonly sodium azide. wikipedia.orgguidechem.com The reaction can be carried out in a polar aprotic solvent like dimethylformamide (DMF) or in a biphasic system with water and an organic solvent like dichloromethane. guidechem.comchemicalbook.com Online spectroscopic methods such as FTIR and Raman have been used to monitor the synthesis, which occurs at the solid-liquid interface and is sensitive to reaction conditions. acs.org

The reactivity of this compound is dominated by the azide moiety. It is a highly nucleophilic reagent capable of cleaving oxiranes to produce 1,2-azido alcohols. wikipedia.org It also reacts with acid chlorides and anhydrides to form isocyanates. smolecule.com

Its most significant application is in the [3+2] cycloaddition reaction with nitriles to form 5-substituted 1H-tetrazoles. smolecule.com This reaction is a key step in the synthesis of several pharmaceuticals. chemicalbull.com The reaction mechanism has been studied through both experimental work and Density Functional Theory (DFT) calculations. researchgate.net

Structure

2D Structure

Properties

IUPAC Name |

tributylstannanylium;azide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C4H9.N3.Sn/c3*1-3-4-2;1-3-2;/h3*1,3-4H2,2H3;;/q;;;-1;+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKVRTUCVPZTEQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn+](CCCC)CCCC.[N-]=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27N3Sn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17846-68-3 | |

| Record name | Azidotributylstannane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17846-68-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies for Tributyltin Azide

Established Preparative Routes for Tributyltin Azide (B81097)

The traditional methods for synthesizing tributyltin azide primarily involve salt metathesis reactions and the in-situ generation from appropriate tributyltin precursors. These routes are well-documented and widely utilized in laboratory settings.

Salt Metathesis Reactions: Tributyltin Chloride and Alkali Metal Azides

The most common and straightforward synthesis of this compound is through a salt metathesis reaction between tributyltin chloride and an alkali metal azide, most notably sodium azide. wikipedia.org This nucleophilic substitution reaction is typically carried out in a solvent to facilitate the exchange of the chloride and azide ions.

The reaction can be represented by the following equation:

(C₄H₉)₃SnCl + NaN₃ → (C₄H₉)₃SnN₃ + NaCl

A typical laboratory procedure involves reacting tributyltin chloride with sodium azide in a suitable solvent. One documented method involves adding tributyltin chloride dropwise to a cooled aqueous solution of sodium azide. chemicalbook.com After a period of stirring, the product is extracted using an organic solvent like dichloromethane. chemicalbook.com The organic layer is then washed and dried, and the solvent is removed under reduced pressure to yield this compound as an oily product. chemicalbook.com

| Reactant 1 | Reactant 2 | Solvent | Temperature | Product Yield |

| Tributyltin Chloride | Sodium Azide | Water/Dichloromethane | 8°C | 91.8% chemicalbook.com |

| Tributyltin Chloride | Sodium Azide | Toluene | 120°C | - |

| Trioctyltin Chloride | Sodium Azide | Water/Methylene Chloride | 8°C | - |

Table 1: Examples of Salt Metathesis Reactions for Organotin Azide Synthesis. chemicalbook.comgoogle.com

In-situ Generation Techniques from Tributyltin Precursors

This compound can also be generated in situ for immediate use in subsequent reactions. This approach avoids the isolation of the potentially hazardous azide compound. One common precursor for this method is bis(tributyltin) oxide. smolecule.com Another method involves the reaction of a polymer-supported triorganotin alkoxide with trimethylsilyl (B98337) azide to generate the organotin azide directly in the reaction mixture. acs.org This technique is particularly useful in continuous flow processes. acs.org

The in situ generation is advantageous as it allows for more efficient use of reagents and can minimize waste. smolecule.com For instance, tributyltin hydride can be generated in situ from bis(tributyltin) oxide using a reducing agent like polymethylhydrosiloxane (B1170920) (PMHS). This tributyltin hydride can then participate in various organic transformations.

Advanced Synthesis Techniques and Process Optimization

To enhance the efficiency, safety, and sustainability of this compound synthesis, advanced techniques and process optimization strategies have been developed. These include optimizing reaction conditions and utilizing polymer-supported approaches.

Strategies for Reaction Condition Optimization in this compound Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that can be adjusted include the choice of solvent, reaction temperature, and stoichiometry of the reactants. For example, in the synthesis of 5-substituted 1H-tetrazoles using this compound, the choice of solvent significantly impacts the reaction yield, with polar solvents like DMF and dibutylether showing high yields.

The presence of additives can also play a critical role. In the one-pot diazotization-azidodediazoniation of aromatic amines using this compound, the addition of p-toluenesulfonic acid monohydrate was found to significantly improve the yield of the resulting aryl azides. conicet.gov.ar Optimization studies have shown that adjusting the molar ratios of the reactants and additives can lead to substantial improvements in product yield. conicet.gov.ar

| Entry | Additive | Molar Ratio (Aniline/t-BuONO/TBSnN₃/Additive) | Yield (%) |

| 1 | None | 1.0/1.5/1.2/0.0 | Traces |

| 3 | BF₃·OEt₂ | 1.0/1.5/1.2/1.2 | - |

| 8 | p-Toluenesulfonic acid monohydrate | 1.0/1.5/1.8/1.2 | 85 |

Table 2: Optimization of Reaction Conditions for Aryl Azide Synthesis Using this compound. conicet.gov.ar

Polymer-Supported Organotin Azide Synthesis and Immobilization Approaches

To address the toxicity and difficulty in removing organotin byproducts from the final products, polymer-supported synthesis of organotin azides has emerged as a valuable strategy. scielo.brscielo.br This approach involves anchoring the organotin azide onto an insoluble polymer support, such as a Merrifield resin. scielo.brscielo.br

The polymer-supported organotin azide can be prepared and then used in subsequent reactions. scielo.brscite.ai This heterogeneous system offers several advantages, including simplified product isolation through simple filtration, reduced tin contamination in the final product (often to levels below 20 ppm), and the potential for recycling and reusing the supported reagent. scielo.brscielo.br For example, a polymer-supported dibutyltin (B87310) azide has been successfully used in the one-pot synthesis of aryl azides and 5-aryl 1H-tetrazoles. scielo.br The supported reagent demonstrated good reactivity and could be recycled multiple times without a significant loss of activity. scielo.br

In-Process Monitoring and Analytical Control during this compound Synthesis

Due to the toxicity of the compounds involved, traditional offline analytical methods for monitoring the synthesis of this compound are often avoided. acs.org Instead, online spectroscopic techniques such as Fourier Transform Infrared (FTIR) and Raman spectroscopy have been employed for in-process monitoring and control. acs.orgresearchgate.net

These Process Analytical Technology (PAT) tools allow for real-time tracking of the concentrations of reactants and products. acs.orgijpda.orgijpda.org The synthesis of this compound occurs at a solid-liquid interface, making it very sensitive to changes in reaction conditions. acs.orgresearchgate.net Online spectroscopy provides a means to obtain information about the reaction system rapidly and efficiently, which is crucial for the rapid optimization of safe chemical processes and for providing information for process control. acs.orgresearchgate.net These techniques help in understanding the reaction kinetics and detecting the formation of any unstable intermediates, thereby enhancing the safety and efficiency of the synthesis. acs.org

Application of Online Fourier Transform Infrared (FTIR) Spectroscopy

Online Fourier Transform Infrared (FTIR) spectroscopy is a powerful process analytical technology (PAT) tool for monitoring the synthesis of this compound in real time. researchgate.netacs.org The monitoring is typically performed using an Attenuated Total Reflectance (ATR) probe, often made of diamond, which is inserted directly into the reaction vessel. acs.orgacs.org

A key advantage of this in-situ method is the ability to track the concentration of liquid-phase components throughout the reaction. acs.org In the synthesis of this compound from tributyltin chloride, the ATR-FTIR probe can effectively detect the two main liquid compounds: the reactant, tributyltin chloride (Bu₃SnCl), and the product, this compound (Bu₃SnN₃). acs.org However, due to the nature of ATR technology which primarily analyzes the liquid phase, it does not observe the solid reactant, sodium azide. acs.org

Research findings from online monitoring studies show distinct and measurable changes in the infrared spectrum as the reaction progresses. acs.org The most significant spectral event is the emergence and subsequent increase in the intensity of a peak corresponding to the azide functional group in the newly formed this compound. acs.org This allows for precise determination of reaction kinetics and endpoint. acs.org The formation of hydrazoic acid (HN₃), a highly toxic and explosive byproduct, can also be monitored using FT-IR, which is crucial for process safety. utuvolter.firesearchgate.net

| Compound | Spectroscopic Feature | Wavenumber (cm⁻¹) | Observation |

| This compound (Bu₃SnN₃) | Symmetric N₃ stretch (νsN₃) | ~1290 | Peak appears and increases in intensity as product is formed. acs.org |

| Tributyltin chloride (Bu₃SnCl) | N/A | N/A | Consumption can be monitored by the decrease of its characteristic peaks. |

| Sodium azide (NaN₃) | N/A | N/A | Not observed by ATR-FTIR as it is a solid. acs.org |

Application of Online Raman Spectroscopy

Online Raman spectroscopy offers a complementary and, in some ways, more comprehensive method for monitoring the synthesis of this compound. researchgate.netresearchgate.net Like FTIR, it is an in-situ technique that provides real-time data on the reaction's progress without the need for manual sampling. acs.org

The primary advantage of Raman spectroscopy in this specific synthesis is its ability to simultaneously observe all compounds involved in the reaction—both the solid and liquid components. researchgate.netacs.org This means it can track the consumption of the solid reactant, sodium azide, the liquid reactant, tributyltin chloride, and the formation of the liquid product, this compound. researchgate.netacs.org

The Raman spectra collected during the reaction show sharp, often well-isolated peaks that are characteristic of each compound. acs.org By monitoring the intensity changes of these specific peaks over time, a complete concentration profile of the reaction can be developed. researchgate.netresearchgate.netacs.org This comprehensive dataset allows for a more thorough understanding of the reaction kinetics and mechanism, which is invaluable for optimizing the process to ensure safety and efficiency. acs.orgacs.org Studies have demonstrated that characteristic spectral bands for all involved compounds can be successfully observed and tracked using this method. acs.orgacs.org

| Compound | Phase | Raman Monitoring | Key Spectral Regions (cm⁻¹) |

| This compound (Bu₃SnN₃) | Liquid | Formation is monitored by the increase of its characteristic peaks. acs.org | 50-450 and 1200-1400 acs.org |

| Tributyltin chloride (Bu₃SnCl) | Liquid | Consumption is monitored by the decrease of its characteristic peaks. acs.org | 50-450 and 1200-1400 acs.org |

| Sodium azide (NaN₃) | Solid | Consumption is monitored by the decrease of its characteristic peaks. acs.org | 50-450 and 1200-1400 acs.org |

Mechanistic Investigations of Tributyltin Azide Reactivity

Theoretical and Computational Studies of Tributyltin Azide (B81097) Reaction Mechanisms

Density Functional Theory (DFT) Calculations for Azide Transfer Reactions

Density Functional Theory (DFT) has proven to be a valuable tool for elucidating the mechanisms of reactions involving tributyltin azide, particularly in azide transfer processes like the synthesis of 5-substituted 1H-tetrazoles from nitriles. researchgate.net DFT calculations, often employing methods like B3LYP with basis sets such as 6-31G(d) or LANL2DZ, are used to model the geometries of reactants, transition states, and products. nih.gov This computational approach allows for the investigation of reaction pathways and the determination of the feasibility of proposed mechanisms. researchgate.net

For instance, in the formation of tetrazoles, DFT studies have been instrumental in exploring the [3+2] cycloaddition mechanism. researchgate.net These calculations can help identify key intermediates and transition states, providing a detailed picture of the reaction progress. researchgate.netnih.gov The calculated isotopic shift for the azide asymmetric stretch in this compound using DFT shows good agreement with experimental data, further validating the accuracy of these computational models. nih.gov

Furthermore, DFT calculations have been employed to understand the conformational preferences and vibrational properties of molecules containing the azide group, which is central to the reactivity of this compound. nih.govresearchgate.net By predicting vibrational frequencies, such as the azide asymmetric stretch, and comparing them with experimental infrared (IR) spectra, researchers can confirm structural assignments. nih.gov

A notable application of DFT is in understanding the role of catalysts and reaction conditions. For example, in the synthesis of tetrazoles catalyzed by a triorganotin alkoxide, DFT calculations were part of a combined experimental and computational approach to investigate the reaction mechanism. researchgate.net These studies can reveal how the catalyst interacts with the reactants to lower the activation energy and facilitate the reaction.

The following table summarizes representative applications of DFT in studying this compound and related azide chemistry:

| Application | DFT Method/Basis Set | Key Findings |

| Tetrazole Synthesis | Not Specified | Explored the [3+2] cycloaddition mechanism. researchgate.net |

| Vibrational Analysis | B3LYP/LANL2DZ | Predicted the isotopic shift of the azide asymmetric stretch. nih.gov |

| Azide Conformation | B3LYP/6-311++G(3df,3pd) | Elucidated the conformational preferences of azide-containing molecules. nih.govresearchgate.net |

| Catalytic Mechanism | Not Specified | Investigated the role of a triorganotin alkoxide catalyst. researchgate.net |

Elucidation of Energy Profiles and Transition States

Computational studies, particularly those employing Density Functional Theory (DFT), have been crucial in mapping the energy profiles and identifying the transition states of reactions involving this compound. This allows for a quantitative understanding of reaction kinetics and thermodynamics. By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for a reaction can be constructed. rsc.org

A key aspect of this is the calculation of activation energies, which are the energy barriers that must be overcome for a reaction to proceed. Lower activation energies correspond to faster reaction rates. DFT calculations can pinpoint the geometry of the transition state, which is the highest energy point along the reaction coordinate. rsc.orggoogle.com For example, in the dinickel-catalyzed asymmetric α-alkylation of ketones, DFT calculations were used to determine the geometries of the transition states, revealing that the generation of the (R)-enantiomer is more favorable due to a lower energy barrier. rsc.org

These computational models can also predict the thermodynamic favorability of a reaction by comparing the energies of the products and reactants. A negative change in Gibbs free energy indicates a spontaneous reaction.

However, discrepancies can arise between theoretical predictions and experimental results. These differences can often be attributed to factors not explicitly included in the computational model, such as solvent effects or the presence of unaccounted-for intermediates. Therefore, it is often beneficial to use a combination of experimental and computational approaches to gain a comprehensive understanding of the reaction mechanism. rsc.orgacs.org For example, in the study of a copper-catalyzed azide-alkyne cycloaddition (CuAAC), a combination of experimental work and DFT calculations was used to elucidate the reaction mechanism. google.com

Radical Reaction Pathways Involving this compound

Generation and Reactivity of Aminyl Radicals from Organic Azides with Tributyltin Hydride

The reaction of organic azides with tributyltin hydride (Bu₃SnH), often in the presence of a radical initiator like azobisisobutyronitrile (AIBN), is a well-established method for generating highly reactive aminyl radicals. acs.orgnih.govnih.govus.es This process involves the homolytic addition of the tributylstannyl radical (Bu₃Sn•) to the azide, which then loses a molecule of nitrogen (N₂) to form the corresponding aminyl radical. acs.orgnih.govus.es

These nitrogen-centered radicals are valuable intermediates in organic synthesis, particularly for the formation of new carbon-nitrogen bonds. acs.orgnih.govnih.gov Their high reactivity allows them to participate in a variety of subsequent reactions, including intramolecular cyclizations and rearrangements. acs.orgcmu.edu For instance, aminyl radicals generated from γ-azidonitriles can undergo five-membered ring closures to form pyrrolidin-2-imines. unibo.it

The reaction conditions, such as the concentration of tributyltin hydride, can influence the fate of the aminyl radical. In the presence of an excess of Bu₃SnH, the aminyl radical can be further reduced to the corresponding primary amine. acs.orgnih.gov This competes with other potential reaction pathways of the aminyl radical. acs.org

It's important to note that while tributyltin hydride is effective, alternative reagents like dichloroindium hydride have been explored as a less toxic option for the radical reduction of organic azides to generate aminyl radicals. unibo.it

Regioselective Rearrangements in Radical Processes Mediated by Organotin Hydrides

Aminyl radicals generated from the reaction of organic azides with organotin hydrides like tributyltin hydride can undergo regioselective rearrangements, leading to the formation of new cyclic structures. acs.orgnih.govnih.gov A notable example is the rearrangement of azanorbornanic aminyl radicals into 2,8-diazabicyclo[3.2.1]oct-2-ene systems. acs.orgnih.govnih.gov This transformation highlights the ability of the aminyl radical to initiate a cascade of bond-breaking and bond-forming events.

The regioselectivity of these rearrangements is often influenced by the structure of the starting material. For instance, the presence of substituents can direct the rearrangement pathway. acs.orgus.es In the case of azanorbornanic systems, a methyl substituent at the C4 position was found to favor the radical rearrangement because it leads to the formation of a more stable tertiary radical intermediate. acs.orgus.es The stereochemistry of the starting azide can also play a role, with exo-azido isomers sometimes showing a greater propensity for rearrangement compared to their endo counterparts. acs.orgnih.gov

The bicyclic framework of the starting material appears to be crucial for certain rearrangements. acs.orgus.es Attempts to perform a similar ring expansion on a more flexible monocyclic analogue resulted only in the reduction of the azide group, indicating that the rigid bicyclic skeleton facilitates the specific C-C bond cleavage required for the rearrangement. acs.orgus.es

Computational studies have provided a detailed mechanistic proposal for these rearrangements, suggesting a regioselective ring opening of the initial aminyl radical to form a carbon-centered radical, which then undergoes ring closure to yield the expanded bicyclic system. acs.orgus.es

The table below summarizes the outcomes of radical reactions with different azido (B1232118) substrates, illustrating the influence of the substrate structure on the regioselectivity of the rearrangement.

| Substrate | Product(s) | Key Observation |

| 3-exo-azidoazanorbornane | 2,8-diazabicyclo[3.2.1]oct-2-ene and primary amine | Rearrangement occurs, with the exo isomer being slightly more reactive. acs.orgnih.gov |

| 3-endo-azidoazanorbornane | 2,8-diazabicyclo[3.2.1]oct-2-ene and primary amine | Rearrangement occurs. acs.orgnih.gov |

| C4-methylated azanorbornane | Expanded [3.2.1]bicyclic system | The methyl group promotes the rearrangement. acs.orgus.es |

| Oxa-analogue of azanorbornane | Only the corresponding amine | Rearrangement does not take place. acs.orgus.es |

| Monocyclic azido pyrrolidine | Only the corresponding amine | The rigid bicyclic skeleton is necessary for rearrangement. acs.orgus.es |

Radical Chain Reactions of Alpha-Azido Ketones with Tributyltin Hydride

The reaction of α-azido ketones with tributyltin hydride initiates a radical chain reaction that can proceed through several competing pathways. nih.govcapes.gov.br The initial step involves the formation of an N-(tributylstannyl)aminyl radical. cmu.edunih.govacs.org This intermediate can then undergo different transformations, including:

Reduction to Amines: The aminyl radical can abstract a hydrogen atom from tributyltin hydride to yield the corresponding amine. capes.gov.br These amines can then undergo self-condensation to form symmetrical pyrazines. capes.gov.br

Nitrogen Insertion and Rearrangement: The aminyl radical can undergo intramolecular cyclization onto the ketone group, forming a three-membered ring. cmu.eduacs.orgacs.org This is followed by a regiospecific β-scission of the resulting alkoxyl radical to produce amides or lactams. cmu.eduacs.orgacs.org This pathway provides a method for the regiospecific insertion of a nitrogen atom. cmu.eduacs.orgresearchgate.net

1,2-Hydrogen Shift: A 1,2-hydrogen migration from the α-carbon to the nitrogen atom can occur, leading to the formation of an α-imino ketone which may then decompose. nih.govcapes.gov.br

In the case of α-azido-β-keto esters, the reaction with tributyltin hydride typically leads to the efficient formation of alkoxycarbonyl-substituted amides and lactams through a nitrogen insertion mechanism. cmu.edunih.govacs.orgacs.orgresearchgate.net However, a competing deazidation process can also occur, where the stannyl (B1234572) radical adds to the terminal nitrogen of the azide group, leading to the formation of this compound and a deazidated alkyl radical. cmu.eduacs.org

The presence of a radical initiator like AIBN can influence the reaction outcome. For instance, with α-azido esters, the formation of stannyltriazene adducts can be a significant pathway even in the presence of AIBN, limiting the generation of the desired stannylaminyl radicals. acs.org In contrast, α-azido-β-keto esters and azidomalonates tend to form the stannylaminyl radicals more readily under these conditions. acs.org

Applications of Tributyltin Azide in Advanced Organic Synthesis

Catalysis in [3+2] Cycloaddition Reactions

Tributyltin azide (B81097) serves as an effective catalyst and reagent in [3+2] cycloaddition reactions, a powerful method for constructing five-membered heterocyclic rings. This application is particularly prominent in the synthesis of tetrazoles from nitriles.

Synthesis of 5-Substituted 1H-Tetrazoles from Nitriles

The [3+2] cycloaddition of an azide source to a nitrile is a fundamental method for synthesizing 5-substituted 1H-tetrazoles. scielo.br Tributyltin azide is a highly effective reagent for this transformation, acting as a soluble and stable source of the azide moiety. scielo.brscielo.br The reaction typically involves heating a nitrile with this compound, often generated in situ from tributyltin chloride and sodium azide, to produce the corresponding 5-substituted 1H-tetrazole. nih.govrsc.org This method has been crucial in the synthesis of important pharmaceuticals, including the antihypertensive drug valsartan (B143634). scielo.brnih.govrsc.org

The reaction can be catalyzed by a triorganotin alkoxide precatalyst, which reacts with an azide source like trimethylsilyl (B98337) azide (TMSN₃) to generate the active this compound catalyst in situ. The mechanism involves the coordination of the tin atom to the nitrile, activating it for the subsequent cycloaddition with the azide. This process has been studied through both experimental work and DFT calculations. lookchem.com The use of this compound is often preferred over other azide sources like trimethylsilyl azide due to its greater stability and resistance to hydrolysis, which can otherwise produce the dangerously explosive hydrazoic acid. researchgate.net

A variety of nitriles, including aromatic, alkyl, and vinyl nitriles, can be successfully converted to their corresponding tetrazoles using this methodology, often in high yields. scielo.br For instance, the reaction of cyanostilbenes with this compound provides a novel and efficient route to 1H-tetrazolylstilbenes.

Table 1: Synthesis of 5-Aryl 1H-Tetrazoles using Polymer-Supported Dibutyltin (B87310) Azide

| Entry | Nitrile Substrate | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | Benzonitrile | 5-Phenyl-1H-tetrazole | 75 | researchgate.net |

| 2 | 4-Methoxybenzonitrile | 5-(4-Methoxyphenyl)-1H-tetrazole | 88 | researchgate.net |

| 3 | 4-Chlorobenzonitrile | 5-(4-Chlorophenyl)-1H-tetrazole | 82 | researchgate.net |

| 4 | 4-Nitrobenzonitrile | 5-(4-Nitrophenyl)-1H-tetrazole | 95 | researchgate.net |

Development of Heterogeneous Catalytic Systems for Tetrazole Formation

A significant drawback of using organotin reagents is the toxicity of tin byproducts and the difficulty in their removal from the final product. scielo.br To address this, heterogeneous catalytic systems have been developed. These systems involve immobilizing the organotin azide species onto a solid support, such as a polymer resin. scielo.brconicet.gov.ar

One approach involves a polymer-supported organotin alkoxide that reacts with trimethylsilyl azide to form the active catalyst in situ. lookchem.com This heterogeneous method facilitates an easy work-up, as the catalyst can be removed by simple filtration. lookchem.com More directly, a stable and highly reactive polymer-supported dibutyltin azide has been prepared from a Merrifield resin. scielo.brscielo.brresearchgate.net This immobilized reagent has been successfully used in the [3+2] cycloaddition with aromatic nitriles to yield 5-aryl 1H-tetrazoles in good yields. scielo.brscielo.brresearchgate.net

The key advantages of these heterogeneous systems include:

Simplified Purification : The final products exhibit very low residual tin contamination (often less than 20 ppm) without requiring additional purification steps. scielo.brscielo.br

Catalyst Recyclability : The supported tin reagent can be recovered and reused for multiple reaction cycles without a significant loss of activity. scielo.brscielo.brresearchgate.net

Enhanced Safety and Stability : The polymer-supported reagent is stable and can be stored for extended periods. scielo.br

Functional Group Transformations and Cross-Coupling Applications

Beyond cycloadditions, this compound is a key reagent for specific functional group transformations, most notably in the synthesis of aryl azides and as a precursor in reduction reactions.

Preparation of Aryl Azides from Aryl Amines via Diazotization-Azidodediazoniation

This compound is an effective azide source for the conversion of aryl amines to aryl azides. researchgate.netconicet.gov.ar This transformation proceeds via a one-pot diazotization-azidodediazoniation sequence. scielo.brconicet.gov.arconicet.gov.ar The process involves the initial conversion of the aryl amine into an aryldiazonium salt using a reagent like tert-butyl nitrite (B80452) in the presence of an acid such as p-toluenesulfonic acid. scielo.brresearchgate.net The subsequent addition of this compound introduces the azide group, displacing nitrogen gas to form the aryl azide. scielo.brresearchgate.net

This method is highly efficient for a wide range of aryl amines, tolerating both electron-donating and electron-withdrawing groups on the aromatic ring. scielo.brresearchgate.net The reaction proceeds under mild, room-temperature conditions. conicet.gov.ar As with tetrazole synthesis, polymer-supported organotin azides have been developed for this reaction to simplify the removal of tin byproducts and allow for the reagent to be recycled. scielo.brscielo.brresearchgate.netconicet.gov.ar The use of an immobilized organotin azide provides aryl azides in good to excellent yields with minimal tin contamination. scielo.brscielo.br

Table 2: One-Pot Azidodeamination of Aryl Amines using Polymer-Supported Dibutyltin Azide

| Entry | Aryl Amine Substrate | Aryl Azide Product | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | Aniline | Azidobenzene | 85 | researchgate.net |

| 2 | 4-Methoxyaniline | 1-Azido-4-methoxybenzene | 94 | researchgate.net |

| 3 | 4-Bromoaniline | 1-Azido-4-bromobenzene | 92 | researchgate.net |

| 4 | 2-Aminobenzoic acid | 2-Azidobenzoic acid | 78 | researchgate.net |

Reduction of Organic Azides to Primary Amines Catalyzed by Tributyltin Hydride

Organic azides, which can be synthesized using this compound, are valuable precursors to primary amines. The reduction of organic azides to primary amines can be efficiently achieved using tributyltin hydride (Bu₃SnH). acs.org This reaction often proceeds via a radical chain mechanism, particularly in the presence of a radical initiator like azobisisobutyronitrile (AIBN). acs.orgus.es

The mechanism involves the addition of a tributylstannyl radical to the azide group, which forms a stannylaminyl radical intermediate with the loss of dinitrogen. acs.orgus.es This aminyl radical is then reduced by another molecule of tributyltin hydride to yield the primary amine and regenerate the stannyl (B1234572) radical, thus propagating the chain. acs.orgcmu.edu In some cases, the reaction can also proceed thermally without a radical initiator, where Bu₃SnH converts azides into amines through an unstable stannyltriazene adduct. researchgate.net

This reduction is highly effective for various organic azides. Catalytic versions of this process have been developed where tributyltin hydride is generated in situ from a tin precursor like tributyltin oxide or tributyltin chloride, using a stoichiometric reductant such as polymethylhydrosiloxane (B1170920) (PMHS). This approach minimizes the use of the toxic tin hydride reagent.

Precursors for Nitrogen-Containing Heterocycles

The primary application of this compound as a precursor is in the synthesis of nitrogen-rich heterocycles, which are core structures in many pharmaceuticals and materials. nih.govrsc.orgmathewsopenaccess.com Its main role is the introduction of the azide functionality, which then participates in cyclization reactions.

The most prominent example is the synthesis of 5-substituted 1H-tetrazoles, as detailed in section 4.1.1. smolecule.com Tetrazoles are important bioisosteres for carboxylic acids in drug design. scielo.br The use of this compound in the synthesis of sartan-class antihypertensive drugs like valsartan and candesartan, which feature a tetrazole ring, underscores its industrial significance. scielo.brnih.govrsc.orglookchem.com

In addition to tetrazoles, this compound is a precursor for other heterocycles. For example, thermal reactions of α-azido esters with tributyltin hydride can lead to the formation of 1,2,3-triazol-4-ones through the cyclization of a 3-(tributylstannyl)-1-triazene adduct intermediate. researchgate.net The azide group, delivered by reagents like this compound, is also a key participant in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" to form 1,2,3-triazoles, another class of highly valuable heterocycles. researchgate.netmathewsopenaccess.com this compound can also be used for the ring-opening of epoxides to generate azido (B1232118) alcohols, which are versatile intermediates for further transformations into other nitrogen-containing compounds. wikipedia.org

Formation of Triazoles via Organotin-Mediated Click Chemistry

The formation of 1,2,3-triazoles is a cornerstone of "click chemistry," a concept that describes reactions with high yields, stereospecificity, and broad scope. organic-chemistry.orgwikipedia.org The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most prominent example of a click reaction, involving the reaction between an azide and a terminal alkyne to selectively produce a 1,4-disubstituted 1,2,3-triazole. organic-chemistry.orgbeilstein-journals.orgbeilstein-journals.org

Organotin azides, such as this compound, can serve as the azide source in these [3+2] cycloaddition reactions. researchgate.net The reaction proceeds by coupling an organic azide with a terminal alkyne, often facilitated by a copper(I) catalyst, to form the stable triazole ring. beilstein-journals.orgbeilstein-journals.org This methodology is highly efficient and tolerates a wide variety of functional groups, making it a powerful tool for synthesizing diverse and complex molecules. researchgate.net The resulting triazole linkage is stable and has been employed to connect different molecular entities in fields ranging from medicinal chemistry to materials science. acs.org While many azide sources can be used, covalent azides like this compound are effective for these transformations.

Table 1: Representative Organotin-Mediated Triazole Synthesis

| Substrate 1 (Alkyne) | Substrate 2 (Azide Source) | Catalyst/Conditions | Product | Ref. |

|---|---|---|---|---|

| Terminal Alkyne | This compound | Cu(I) source | 1,4-Disubstituted 1,2,3-Triazole | researchgate.net |

| Phenylacetylene | Benzyl Azide (prepared using an azide source) | CuI | 1-Benzyl-4-phenyl-1H-1,2,3-triazole | beilstein-journals.org |

Synthesis of Imidazoles, Oxazoles, and Pyrazines from Alpha-Azido Ketones

The synthesis of various heterocycles from α-azido ketones is a well-established area of research. While multiple pathways exist, organotin reagents play a specific role in certain transformations.

Research has shown that the radical chain reactions of α-azido ketones with tributyltin hydride (Bu₃SnH), a related organotin compound, can lead to the formation of imidazoles. nih.govresearchgate.netnih.gov In this process, the reaction of an α-azido ketone with tributyltin hydride generates an N-(tributylstannyl)aminyl radical intermediate. nih.govcapes.gov.br This intermediate can then undergo a 1,2-hydrogen shift, which ultimately leads to the formation of an imidazole (B134444) derivative. nih.gov This competes with a simple reduction pathway that can yield pyrazines via dimerization of the resulting amine. capes.gov.br

For example, studies on the radical chain reactions of various acyclic and cyclic α-azido ketones with tributyltin hydride have been investigated to understand the competition between reduction pathways and nitrogen insertion or rearrangement pathways leading to different heterocyclic products. capes.gov.bracs.org One study detailed the reaction of an α-azido ketone with tributyltin hydride, which could yield an imidazole through a 1,2-H-shift mechanism. nih.gov

Table 2: Organotin-Mediated Synthesis of Imidazoles from α-Azido Ketones

| Substrate | Reagent | Key Intermediate | Product Type | Ref. |

|---|---|---|---|---|

| α-Azido Ketone (e.g., phenacyl azide) | Tributyltin Hydride (Bu₃SnH) | N-(tributylstannyl)aminyl radical | Imidazole | nih.gov |

Development of Functionalized Organostannyltetrazoles

This compound is a highly effective reagent for the synthesis of 5-substituted 1H-tetrazoles from a wide range of nitriles. wikipedia.org This transformation occurs via a [2+3] cycloaddition reaction. researchgate.net A key advantage of using this compound is its solubility in organic solvents, which allows for homogeneous reaction conditions. scielo.br

The reaction between a nitrile (R-C≡N) and this compound (Bu₃SnN₃) initially forms a 2-(tributylstannyl)tetrazole or its 1-(tributylstannyl) isomer. This organostannyltetrazole intermediate can be isolated or, more commonly, subjected to acidic work-up to yield the final 1H-tetrazole. The ability to form this stannylated intermediate is crucial, as it can be used in subsequent reactions.

A notable application is the this compound-mediated synthesis of 1H-tetrazolylstilbenes from cyanostilbenes. researchgate.net In this procedure, cyanostilbenes react with this compound (formed in situ from tributyltin chloride and sodium azide) in DMF at elevated temperatures to produce the corresponding tetrazolylstilbene derivatives in good yields. researchgate.net This method highlights the utility of this compound as a Lewis acid that facilitates the 1,3-dipolar cycloaddition of the azide to the cyano group. researchgate.net

Table 3: Synthesis of Functionalized Tetrazoles using this compound

| Nitrile Substrate | Reagents | Conditions | Product | Yield | Ref. |

|---|---|---|---|---|---|

| Cyanostilbenes | Tributyltin chloride, Sodium azide | DMF, 130°C, 12-20 h | Tetrazolylstilbenes | 50-75% | researchgate.net |

| Benzonitrile | This compound | Toluene, 80°C | 5-Phenyl-2-(tributylstannyl)tetrazole | High | researchgate.net |

Role in Polymerization and Material Science

The unique reactivity of this compound also lends itself to applications in polymer chemistry and the development of advanced materials.

Application in Polycaprolactone-based Polyamide Composite Curing

This compound is utilized as a curing agent for polycaprolactone-based polyamide composite materials. lookchem.com In this role, it is crucial in the preparation method of the composite, helping to enhance its properties and improve its performance for various applications. lookchem.com

Precursor for Advanced Materials and Conjugated Systems

The azide group is a powerful functional handle for constructing complex macromolecular structures and advanced materials, primarily through the azide-alkyne "click" reaction. researchgate.netsigmaaldrich.com The ability to introduce azide functionality using reagents like this compound is fundamental to these strategies. This cycloaddition reaction is a highly efficient method for linking molecular building blocks to create functional polymers, networks, and surfaces. researchgate.netsigmaaldrich.com

This approach has been used to synthesize a variety of advanced materials:

Functional Polymers : The strain-promoted azide-alkyne cycloaddition (SPAAC) has been used as a polymerization technique to create polymer libraries with diverse properties and to synthesize polymer-drug conjugates. researchgate.net

Conjugated Systems : While the triazole ring formed in the CuAAC reaction can limit π-electron delocalization, modifications of this chemistry are used to build up conjugated polymer films. mdpi.com For instance, pendant alkyne groups can be incorporated into polymers like poly(3,4-propylenedioxythiophene) (ProDOT), which can then undergo click reactions with azide-functionalized molecules to attach specific moieties.

Precursor Polymers : In a broader sense, precursor polymers containing functional groups that can be transformed into conjugated systems are a key strategy. rsc.org The azide group's ability to participate in highly selective reactions makes it an ideal functional handle for the post-polymerization modification of these precursors into final, advanced materials.

The azide-alkyne click reaction is a cornerstone for creating new materials, and this compound represents a reagent capable of delivering the critical azide functionality for these synthetic strategies. researchgate.netresearchgate.net

Spectroscopic Characterization and Analytical Methodologies for Tributyltin Azide Research

Vibrational Spectroscopy Techniques

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a cornerstone for the structural analysis of tributyltin azide (B81097). These methods probe the vibrational modes of molecules, providing a unique fingerprint based on their atomic composition and bonding arrangement.

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques for the structural elucidation of tributyltin azide. The most characteristic feature in the IR spectrum of this compound is the very strong absorption band corresponding to the asymmetric stretching vibration of the azide (N₃) group, which typically appears around 2065 cm⁻¹. rsc.org This distinct peak is a reliable indicator of the presence of the azide functional group within the molecule. Other significant bands in the IR spectrum include strong C-H stretching vibrations from the butyl groups, observed around 2960 cm⁻¹ and 2922 cm⁻¹. rsc.org

Online monitoring of the synthesis of this compound has been successfully demonstrated using both FTIR and Raman spectroscopy. researchgate.netacs.org These process analytical technology (PAT) tools allow for real-time tracking of reactant consumption and product formation, which is particularly valuable given the hazardous nature of the compounds involved, making traditional offline analysis less desirable. researchgate.netacs.org The synthesis, which often occurs at a solid-liquid interface, is sensitive to reaction conditions, and online spectroscopy provides immediate feedback for process optimization and safety control. researchgate.netacs.org

Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. While less commonly reported for this compound specifically, it is a valuable tool for studying organotin compounds in general and can be used to monitor reactions. researchgate.netresearchgate.net The combination of IR and Raman spectroscopy offers a comprehensive vibrational profile of the molecule. avantes.com

Table 1: Characteristic Infrared Absorption Bands for this compound

| Frequency (cm⁻¹) | Intensity | Assignment | Reference |

|---|---|---|---|

| ~2960 | Strong (s) | C-H stretch | rsc.org |

| ~2922 | Strong (s) | C-H stretch | rsc.org |

| ~2855 | Medium (m) | C-H stretch | rsc.org |

| ~2065 | Very Strong (vs) | N₃ asymmetric stretch | rsc.org |

| ~1461 | Medium (m) | CH₂ bend | rsc.org |

Azides are valuable vibrational reporters in infrared probe studies due to their small size and strong transition dipole moments. rsc.orgnih.gov However, a significant limitation of azide vibrational reporters is their typically short vibrational lifetimes, often less than 2 picoseconds, which can hinder the observation of slower dynamic processes. rsc.orgresearchgate.net

Research has shown that the vibrational lifetime of the azide group can be significantly extended by attaching it to a heavy atom, such as tin in this compound, and by using ¹⁵N isotopic labeling. rsc.orgnih.gov For instance, the vibrational lifetime of this compound can be extended from approximately 2 picoseconds to as long as 300 picoseconds through a combination of the heavy atom effect and isotopic substitution. rsc.org This extended observation window is highly advantageous for 2D-IR spectroscopy, enabling the study of molecular dynamics over much longer timescales. rsc.orgnih.gov

Upon triple-¹⁵N isotopic labeling of this compound (Bu₃Sn¹⁵N₃), the azide asymmetric stretch band undergoes a significant redshift of about -67.9 cm⁻¹. nih.gov This experimental shift is in good agreement with predictions from Density Functional Theory (DFT) calculations. nih.gov Pump-probe IR spectroscopy measurements have confirmed the extended vibrational lifetimes for these isotopically labeled, heavy-atom-tagged azides. rsc.org The decay of the vibrational population in these systems often exhibits bi-exponential behavior, with a short-to-moderate lifetime component and a much longer-lived minor component. rsc.org These findings underscore the utility of this compound and its isotopomers as robust vibrational probes for investigating local environments and dynamic processes in various chemical and biological systems. nih.govaip.org

Table 2: Vibrational Lifetime Data for Azide Probes

| Compound | Isotopic Label | Key Finding | Reference |

|---|---|---|---|

| This compound | Natural Abundance | Observation window can be extended with heavy atom effect. | rsc.org |

| This compound | Triple-¹⁵N | Lifetime extended to ~300 ps, allowing for longer timescale dynamic studies. | rsc.org |

| Phenyl-azide derivatives | ¹⁵N substitution | Increases vibrational lifetime and removes Fermi resonance. | aip.org |

Infrared (IR) and Raman Spectroscopy for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural confirmation of this compound in solution. Multinuclear NMR experiments, including ¹H, ¹³C, and ¹¹⁹Sn NMR, provide detailed information about the chemical environment of each type of nucleus in the molecule.

In the ¹H NMR spectrum of this compound, the signals corresponding to the protons of the four-carbon butyl chains are observed in their expected regions, typically showing complex multiplets due to spin-spin coupling. rsc.org Similarly, the ¹³C NMR spectrum displays distinct resonances for the different carbon atoms in the butyl groups. rsc.org

The most diagnostic NMR technique for this compound is ¹¹⁹Sn NMR spectroscopy. The chemical shift of the tin nucleus is highly sensitive to its coordination number and the nature of the substituents attached to it. For this compound, the ¹¹⁹Sn NMR chemical shift is reported to be approximately 110.78 ppm (referenced to SnMe₄). rsc.org This downfield shift is characteristic of a four-coordinate tin atom. In a study involving a tributyltin precursor for a radiolabeled phenyl azide, the ¹¹⁹Sn NMR chemical shift was observed at -44.90 ppm, indicating a different electronic environment around the tin atom in that specific structure. rsc.org Gel-phase ¹¹⁹Sn NMR has also been utilized, for example, in the characterization of polymer-supported organotin azides, where a chemical shift of 25.5 ppm was recorded. scielo.br

Table 3: Representative ¹¹⁹Sn NMR Chemical Shifts for Tributyltin Compounds

| Compound/Precursor | Solvent | ¹¹⁹Sn Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| This compound | CDCl₃ | 110.78 | rsc.org |

| Tributyltin precursor of 2,6-diisopropylphenyl azide | CDCl₃ | -44.90 | rsc.org |

| Polymer-supported this compound | CDCl₃ (gel-phase) | 25.5 | scielo.br |

Mass Spectrometry Techniques for Compound Identification and Mechanistic Studies

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions. It is a key method for the identification of this compound and for studying its reaction mechanisms. The selectivity of mass spectrometry makes it particularly useful for detecting organotin compounds in various environmental and biological matrices. sciex.com

In mechanistic studies, MS can be used to identify reaction intermediates and products. For example, in reactions involving this compound, such as the synthesis of tetrazoles, MS can confirm the molecular ion peaks and fragmentation patterns of the expected products. In studies of radical chain reactions of α-azido-β-keto esters with tributyltin hydride, this compound was identified as a product by its characteristic IR absorption, and its presence could be confirmed with MS analysis. cmu.edu

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound, further confirming its identity. For instance, in the synthesis of various organic molecules where tributyltin compounds are used as reagents or are generated, HRMS is often employed to verify the structure of the final products. rsc.org

Advanced Analytical Methods for Detection and Quantification of Organotin and Azide Species

The widespread use and environmental persistence of organotin compounds necessitate the development of advanced and sensitive analytical methods for their detection and quantification at trace levels.

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a preferred and powerful technique for the analysis of organotin compounds, including tributyltin (TBT) species. sciex.comanalchemres.org This method offers high sensitivity and resolving power, making it suitable for complex matrices like water, sediment, and biological tissues. analchemres.orggcms.cznih.gov

A common challenge in the GC analysis of polar organotin compounds is their low volatility and thermal instability. analchemres.org To overcome this, a derivatization step is typically required to convert the polar organotins into more volatile and thermally stable analogues. analchemres.orggov.bc.cagov.bc.ca This is often achieved through ethylation using reagents like sodium tetraethylborate or Grignard reagents. nih.govgov.bc.cagov.bc.ca Alternatively, hydride generation can be performed, where the organotin compound is converted to its corresponding hydride, for example, by using sodium borohydride. nih.gov

The mass spectrometer detector in a GC-MS system provides high selectivity, allowing for the specific detection of target analytes even in the presence of complex matrix interferences. sciex.com The characteristic isotopic pattern of tin provides a definitive confirmation of the presence of tin-containing compounds in the chromatographic peaks. nih.gov Using techniques like selected ion monitoring (SIM) or tandem mass spectrometry (MS/MS) can further enhance sensitivity and selectivity, enabling the determination of tributyltin compounds at nanogram per liter (ng/L) levels or lower. nih.govnih.gov Isotope dilution methods, using ¹¹⁹Sn-enriched standards, can be employed to achieve high accuracy and precision in quantification. gcms.cz

Table 4: Common Derivatization Reagents for GC-MS Analysis of Organotins

| Reagent | Purpose | Reference |

|---|---|---|

| Sodium tetraethylborate | Ethylation to increase volatility | gov.bc.cagov.bc.ca |

| Grignard reagents | Alkylation for improved chromatography | nih.gov |

| Sodium borohydride | Hydride generation | nih.gov |

| Sodium diethyldithiocarbamate (B1195824) (DDTC) | Complexation prior to derivatization | nih.gov |

Compound Index

| Compound Name | Chemical Formula |

|---|---|

| This compound | C₁₂H₂₇N₃Sn |

| Tributyltin chloride | C₁₂H₂₇ClSn |

| Sodium azide | NaN₃ |

| Tributyltin hydride | C₁₂H₂₈Sn |

| Tetramethyltin | C₄H₁₂Sn |

| Sodium tetraethylborate | C₈H₂₀BNa |

| Sodium borohydride | NaBH₄ |

| Sodium diethyldithiocarbamate | C₅H₁₀NNaS₂ |

| Bis(tributyltin) oxide | C₂₄H₅₄OSn₂ |

High-Performance Liquid Chromatography (HPLC) and Ion Chromatography (IC) for Azide Analysis

The analysis of the azide component, particularly in contexts where this compound is used as a reagent, is crucial for monitoring reaction completion and quantifying residual impurities. mdpi.com Methodologies for azide analysis include High-Performance Liquid Chromatography (HPLC) and Ion Chromatography (IC), which offer varying approaches to detection and quantification. mdpi.com

High-Performance Liquid Chromatography (HPLC)

Direct analysis of the azide ion by HPLC is challenging due to its lack of a strong chromophore for UV detection. chromatographyonline.com To overcome this, derivatization methods are commonly employed. A prevalent technique involves reacting the azide ion with a derivatizing agent to form a product with strong UV absorbance, making it suitable for retention on a reversed-phase HPLC column. chromatographyonline.comtandfonline.com

One such method uses 3,5-dinitrobenzoyl chloride as the derivatizing agent. tandfonline.com The reaction is rapid, quantitative, and produces 3,5-dinitrobenzoyl azide, a derivative with significant UV absorption. tandfonline.com This allows for sensitive detection, with reported limits as low as 10 ng/mL. tandfonline.com Another approach utilizes pentafluorobenzyl bromide (PFBB) to form pentafluorobenzyl-azide (PFB-Az), which can also be readily detected by UV and separated using conventional reversed-phase columns. chromatographyonline.com

Interactive Table 1: HPLC Derivatization Methods for Azide Analysis

| Derivatizing Agent | Resulting Derivative | Column Type | Detection | Detection Limit | Reference |

|---|---|---|---|---|---|

| 3,5-dinitrobenzoyl chloride | 3,5-dinitrobenzoyl azide | Reversed-phase (Zorbax-ODS) | UV | 10 ng/mL | tandfonline.com |

| Pentafluorobenzyl bromide (PFBB) | Pentafluorobenzyl-azide (PFB-Az) | Reversed-phase | UV | ~50 ppm (target) | chromatographyonline.com |

Ion Chromatography (IC)

Ion Chromatography is a highly effective and widely used technique for the direct determination of the azide anion in aqueous samples without the need for derivatization. mdpi.comthermofisher.com The method typically employs an anion-exchange column to separate the azide ion from other anions in the sample matrix, followed by suppressed conductivity detection for sensitive and specific measurement. thermofisher.commetrohm.com

IC methods have been developed for various applications, including the detection of trace azide impurities in pharmaceutical products. metrohm.comchromatographyonline.commetrohmusa.com To handle complex matrices, such as active pharmaceutical ingredients (APIs) that could interfere with the analysis, techniques like in-situ matrix elimination are used. mdpi.commetrohm.com This involves using a switching valve and a preconcentration column to trap the azide anions while washing away the interfering matrix with a suitable solvent, often a methanol (B129727)/water mixture. metrohm.com This approach significantly improves selectivity and sensitivity. metrohm.commetrohmusa.com

Research has demonstrated the robustness of IC for azide analysis, with excellent linearity over various concentration ranges and low detection limits, often in the parts-per-billion (ppb) or µg/L range. thermofisher.commetrohm.com

Interactive Table 2: Ion Chromatography Methods and Performance for Azide Detection

| Column | Eluent | Detection | Limit of Detection (LOD) | Application Context | Reference |

|---|---|---|---|---|---|

| IonPac AS15 (4-mm) | Isocratic Potassium Hydroxide | Suppressed Conductivity | 50 µg/L | Aqueous Samples | thermofisher.com |

| Dionex IonPac AS18 | Gradient KOH | Suppressed Conductivity | 0.57 ng/mL | Angiotensin II Receptor Blockers | mdpi.com |

| Metrosep A Supp 10 | 5 mmol/L Na2CO3, 5 mmol/L NaHCO3 | Suppressed Conductivity | 5 µg/L | Irbesartan (Pharmaceutical) | metrohm.com |

| IonPac AS9 | Sodium Carbonate/Bicarbonate | UV Absorbance (210 nm) | Not specified | Workplace Atmospheres | thermofisher.com |

Surface-Enhanced Raman Spectroscopy (SERS) for Trace Organotin Analysis

While online FTIR and standard Raman spectroscopy can be used to monitor the synthesis of this compound, Surface-Enhanced Raman Spectroscopy (SERS) has emerged as a powerful technique for the trace detection of organotin compounds. researchgate.netacs.org SERS provides a significant enhancement of the Raman scattering signal (by factors of 10⁷ to 10¹⁵) for molecules adsorbed onto nanostructured metal surfaces, typically silver (Ag) or gold (Au). clinmedjournals.org This enhancement enables the detection of analytes at extremely low concentrations, which is critical for environmental monitoring and residue analysis. nih.govresearchgate.net

For the analysis of tributyltin (TBT), SERS methods often involve a pre-concentration step using solid-phase microextraction (SPME). rsc.org A fiber coated with a SERS-active substrate, such as a porous silver layer, is used to extract and concentrate the organotin compounds from a sample. rsc.org The fiber is then analyzed directly with a Raman spectrometer. rsc.org This combination of SPME with SERS allows for rapid and sensitive screening. researchgate.netrsc.org

The SERS spectrum of tributyltin exhibits characteristic vibrational bands that allow for its specific identification. Research has identified several key peaks for TBT. rsc.org

Interactive Table 3: Characteristic SERS Bands for Tributyltin (TBT) Chloride

| SERS Band (cm⁻¹) | Corresponding Raman Band of Solid (cm⁻¹) | Reference |

|---|---|---|

| 501 | 504 | rsc.org |

| 1042 | 1047 | rsc.org |

| 1147 | 1150 | rsc.org |

| 1177 | 1179 | rsc.org |

| 1410 | 1417 | rsc.org |

| 1440 | 1444 | rsc.org |

The intensity of these characteristic peaks can be correlated with the concentration of the analyte for quantitative analysis. rsc.org Studies using SERS for detecting related organotin compounds, such as triphenyltin (B1233371) (TPhT), have demonstrated the high sensitivity of the technique, achieving detection limits as low as 0.6 ng/L. nih.gov The enhancement factor and detection limits are highly dependent on the SERS substrate used. rsc.orgnih.gov

Coordination Chemistry and Supramolecular Assemblies of Tributyltin Azide Derivatives

Ligand Properties of Azido-Organotin Moieties

The azide (B81097) group (N₃) in organotin compounds is a versatile ligand in coordination chemistry. ontosight.ai Organotin azides, including tributyltin azide, are utilized in reactions like the 1,3-dipolar cycloaddition to form tetrazoles. researchgate.net The resulting organotin tetrazole moieties are highly effective multidentate ligands. The tetrazole ring possesses four nitrogen atoms, each capable of acting as a coordination site, which allows for a wide variety of bonding modes, such as N1, N2, N1, N3, and N1, N2, N4. This versatility is fundamental to the construction of diverse supramolecular arrays.

In triorganotin derivatives of tetrazoles, a common structural feature is the trigonal bipyramidal trans-N₂SnC₃ geometry around the tin atom. rsc.org This arrangement features a nearly linear N–Sn–N component that acts as a rigid connector between the azole units, facilitating the organized construction of the lattice in multiple dimensions. rsc.org The nature of the organic groups attached to the tin atom, such as the butyl groups in tributyltin derivatives, also plays a critical role. These bulky groups must be accommodated within the crystal lattice, influencing the formation of cavities and channels and ultimately dictating the final supramolecular architecture. rsc.org

In C,N-chelated organotin(IV) azides, the central tin atom is often five-coordinated with a distorted trigonal bipyramidal geometry. researchgate.netrsc.org The azide ligand itself exhibits specific bonding characteristics; structural data suggest no single dominant canonical form for the Sn-azide moiety, indicating a contribution from ionic resonance forms. rsc.org

Synthesis and Structural Characterization of Organotin Tetrazoles

The primary method for synthesizing organotin tetrazoles from this compound is the [3+2] cycloaddition reaction with organic nitriles. researchgate.net This reaction, often referred to as "click chemistry," is a well-established and efficient route to 5-substituted 1H-tetrazoles. researchgate.netrsc.org The process typically involves heating the organotin azide with a functionalized nitrile, sometimes in the absence of a solvent. For instance, pyridine-substituted triorganostannyltetrazoles have been synthesized by heating this compound with the corresponding cyanopyridine. Similarly, this compound reacts with cyanostilbenes, acting as a Lewis acid in a 1,3-dipolar cycloaddition, to produce 1H-tetrazolylstilbenes. researchgate.net

The synthesis is generally robust, providing good to excellent yields. researchgate.net The reaction of tributyltin chloride with sodium azide is a common way to generate this compound for these syntheses. wikipedia.orgresearchgate.net

Table 1: Synthesis of Organotin Tetrazoles via Cycloaddition

| Reactants | Product | Conditions | Yield | Reference |

|---|---|---|---|---|

| This compound and 2-cyanopyridine | 2-[2-(Tributylstannyl)tetrazol-5-yl]pyridine | Heated at 110°C for 30 min | 80% | |

| Triethyltin azide and 3-cyanopyridine | 3-[2-(Triethylstannyl)tetrazol-5-yl]pyridine hydrate (B1144303) | Heated at 140°C for 30 min | 84% |

Structural characterization of the resulting organotin tetrazoles is accomplished using a suite of analytical techniques. Single-crystal X-ray diffraction is crucial for determining the precise molecular structure and the coordination geometry around the tin atom, as well as revealing the packing and intermolecular interactions in the solid state. researchgate.netscielo.br Multinuclear NMR spectroscopy (¹H, ¹³C, ¹¹⁹Sn) provides information about the structure in solution, with ¹¹⁹Sn NMR being particularly useful for determining the coordination number of the tin atom. rsc.orgbsmiab.org Infrared (IR) spectroscopy is used to monitor the reaction by observing the disappearance of the characteristic azide (N₃) stretching frequency. rsc.org

Formation of Supramolecular Structures (e.g., One-Dimensional Helical Polymers, Two-Dimensional Sheets, Three-Dimensional Arrays)

The multidentate nature of the tetrazole ring in organotin azide derivatives is a key driver for the self-assembly of complex supramolecular architectures. These assemblies can range from one-dimensional chains to complex three-dimensional networks, largely dictated by the coordination modes of the tetrazole and the steric requirements of the organic groups on the tin atom. rsc.org

One-Dimensional Helical Polymers: Anhydrous 4-[2-(triethylstannyl)tetrazol-5-yl]pyridine is a notable example that forms a one-dimensional helical polymer in its supramolecular structure. The development of helical polymers with controlled handedness is a significant goal in materials science, and supramolecular polymerization provides a pathway to such structures. hiroshima-u.ac.jp

Two-Dimensional Sheets: Two-dimensional (2D) sheet arrangements are a common architecture for these derivatives. rsc.org For example, 1,4-bis[5-(tributylstannylsulfanyl)tetrazole]benzene assembles into a 2D sheet structure containing large 32-membered rings. The interlayer regions of these sheets are filled by the equatorial n-butyl groups. Other derivatives, such as 1,3,5-tris(tributylstannyltetrazol-5-yl)benzene, also form 2D sheet structures. rsc.org These 2D frameworks can contain large pores and grow in specific crystallographic planes. acs.org

Three-Dimensional Arrays: The formation of three-dimensional (3D) arrays often involves hydrogen bonding to link lower-dimensional structures. For instance, hydrated organotin tetrazoles like 3-[2-(triethylstannyl)tetrazol-5-yl]pyridine hydrate and 4-[2-(tributylstannyl)tetrazol-5-yl]pyridine dihydrate form 3D arrays held together by hydrogen bonds. The ability to form such extended networks is a hallmark of crystal engineering using functionalized organometallic compounds as building blocks, or tectons. lew.ro A three-dimensional array can be conceptualized as an array of matrices, allowing for the recording of data across three variables. quora.com

Intermolecular Interactions in Solid-State Architectures of Organotin Azide Derivatives

Hydrogen Bonding: Hydrogen bonds are a dominant force in the formation of higher-dimensional structures, particularly in hydrated compounds. In the crystal structures of (Z)-5-[2-(benzo[b]thiophen-2-yl)-1-(3,5-dimethoxyphenyl)ethenyl]-1H-tetrazole methanol (B129727) monosolvate, molecules are linked into hydrogen-bonded chains involving both the tetrazole rings and the solvent molecules. iucr.org In other cases, N—H···N hydrogen bonds link adjacent tetrazole rings to form chains. iucr.org These interactions are critical for assembling 1D chains into 2D sheets or 3D arrays.

π-π Stacking Interactions: Aromatic rings present in the ligands can lead to π-π stacking interactions, which contribute to the stability of the crystal structure. cdnsciencepub.com These interactions involve the overlapping of π-orbitals of adjacent aromatic systems and are a key feature in the assembly of many organometallic compounds.

Other Intermolecular Contacts: Weaker interactions, such as C–H···π interactions, where a hydrogen atom interacts with the electron cloud of an aromatic ring, also play a role in the crystal packing of some organotin derivatives. lew.ro Additionally, in some structures, non-bonded interactions, such as intermolecular Cl···S contacts, can link molecules into infinite one-dimensional chains. cdnsciencepub.com The combination of these varied intermolecular forces allows for the precise and predictable construction of complex and functional solid-state architectures from organotin azide derivatives.

Future Research Trajectories and Emerging Applications

Development of Greener Synthesis Routes for Organotin Azides

The toxicity associated with organotin compounds necessitates the development of more environmentally benign synthesis methods. acs.org Traditional synthesis of tributyltin azide (B81097) involves the reaction of tributyltin chloride with sodium azide. wikipedia.orgchemicalbook.com While effective, this method generates tin-containing byproducts that are challenging to remove and pose environmental concerns. scielo.br

Current research is focused on developing "greener" alternatives. One promising approach is the use of polymer-supported organotin reagents. smolecule.comscielo.br These solid-supported reagents can be easily separated from the reaction mixture, minimizing tin contamination in the final product and allowing for the recycling and reuse of the tin reagent. scielo.brresearchgate.net For instance, a polymer-supported dibutyltin (B87310) azide has been successfully used in the synthesis of aryl azides and 5-aryl 1H-tetrazoles, with tin residues in the products being less than 20 ppm. scielo.brresearchgate.net Another strategy involves the in situ generation of tributyltin azide, which reduces the handling and potential exposure to the toxic reagent. smolecule.com

Exploration of Novel Catalytic Systems and Expanded Substrate Scopes for this compound Reactivity

This compound is a valuable reagent in organic synthesis, particularly for the formation of tetrazoles and other nitrogen-containing heterocycles. smolecule.com Its reactivity is being explored with novel catalytic systems to enhance its efficiency and broaden the range of molecules it can be used to create.

Key reactions involving this compound include:

[3+2] Cycloaddition with Nitriles: This reaction is a cornerstone for synthesizing 5-substituted 1H-tetrazoles, which are important structural motifs in pharmaceuticals. researchgate.net Research is ongoing to expand the substrate scope to include a wider variety of nitriles under mild conditions. researchgate.net

Nucleophilic Ring-Opening of Oxiranes: this compound can open the three-membered ring of oxiranes to produce 1,2-azido alcohols, which are valuable synthetic intermediates. smolecule.comresearchgate.net This reaction can proceed efficiently without the need for a solvent or promoter. researchgate.net

Reaction with Acid Chlorides and Anhydrides: These reactions lead to the formation of isocyanates, further demonstrating the synthetic utility of this compound. smolecule.com

Radical Chain Reactions: In reactions with tributyltin hydride, α-azido-β-keto esters can be converted into amides and lactams through a regiospecific nitrogen insertion. cmu.edu

The development of new catalysts, including those based on peptides and other organic frameworks, aims to improve the selectivity and efficiency of these reactions, even at low catalyst loadings. nih.gov

Computational Design and Predictive Modeling for New Reactivity and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for understanding and predicting the reactivity of this compound. DFT calculations can elucidate reaction mechanisms, map energy profiles, and predict the outcomes of reactions, thereby guiding experimental design.

For example, computational studies have been used to investigate the mechanism of tetrazole synthesis from nitriles, helping to optimize reaction conditions and improve yields. By modeling the transition states of reactions, researchers can design new catalysts and substrates with enhanced reactivity and selectivity. muni.cz This predictive power accelerates the discovery of novel applications for this compound and other organotin compounds.

Integration in Flow Chemistry and Microreactor Technologies for this compound Reactions

Flow chemistry and microreactor technology offer significant advantages for handling hazardous and highly reactive compounds like this compound. beilstein-journals.orgeuropa.eu These technologies enable precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved safety, higher yields, and better selectivity. beilstein-journals.orgacs.org

A continuous flow process for the synthesis of 5-substituted 1H-tetrazoles using a polymer-supported triorganotin azide has been developed. acs.org This method, which immobilizes the organotin reagent in a packed-bed reactor, is fast, efficient, and results in very low tin contamination in the final products (<5 ppm). acs.org The integration of this compound chemistry into flow systems is a key area of future research, promising safer and more scalable synthetic processes. beilstein-journals.orgthieme-connect.com

Expanding Applications in Biomedical and Materials Science

The unique properties of the azide group and the reactivity of this compound open up possibilities for its use in biomedical and materials science. smolecule.comthieme-connect.com